Technical Monograph: 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Technical Monograph: 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Executive Summary
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine is a specialized organophosphorus(III) heterocycle belonging to the class of N-heterocyclic phosphines (NHPs). Characterized by a five-membered ring containing two nitrogen atoms flanking a trivalent phosphorus center, this compound exhibits distinct nucleophilic and basic properties governed by the stereoelectronic effects of the nitrogen lone pairs. It serves as a critical ligand in coordination chemistry, a precursor for phosphine oxide extractants, and a structural probe in stereochemical analysis.
This guide provides a comprehensive technical breakdown of its synthesis, reactivity, and handling, designed for researchers requiring high-purity application of this species.
Chemical Identity & Physical Properties[1][3][4][5]
The stability and reactivity of 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine are dictated by the strain of the five-membered ring and the electron-donating capacity of the methyl-substituted nitrogens.
| Property | Data |
| CAS Number | 22429-12-5 |
| IUPAC Name | 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine |
| Molecular Formula | |
| Molecular Weight | 194.21 g/mol |
| Physical State | Colorless to light orange liquid |
| Boiling Point | 78–82 °C at 18 mmHg (approx. 24 mbar) |
| Solubility | Soluble in THF, |
| Air Sensitivity | High (Oxidizes to P(V) species) |
| Moisture Sensitivity | High (Hydrolyzes P-N bonds) |
Structural Insight:
The
Synthesis & Preparation Protocol
Core Directive: The synthesis relies on the condensation of dichlorophenylphosphine with
Reagents
-
Dichlorophenylphosphine (
): 1.0 equivalent. Must be distilled if yellow/turbid. - -Dimethylethylenediamine: 1.0 equivalent.[3]
-
Triethylamine (
): 2.2 equivalents (Excess ensures complete HCl scavenging). -
Solvent: Anhydrous Diethyl Ether or THF (dried over Na/Benzophenone).
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet (
or Ar). -
Solvation: Charge the flask with
(e.g., 50 mmol) and anhydrous ether (200 mL). Cool the solution to 0°C using an ice bath to control the exothermic nature of the substitution. -
Addition: Mix the diamine and triethylamine in a separate dry flask with 50 mL of ether. Transfer this mixture to the addition funnel.
-
Reaction: Dropwise add the amine/base mixture to the phosphine solution over 60 minutes.
-
Observation: A voluminous white precipitate (Triethylamine Hydrochloride,
) will form immediately.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Workup (Filtration): Under an inert atmosphere (Schlenk filtration or glovebox), filter off the solid ammonium salt. Wash the cake with dry ether.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Distill the residue under vacuum (approx. 0.1–1 mmHg). Collect the fraction boiling around 70–80°C (adjust based on vacuum strength).
Visualization: Synthesis Workflow
Caption: Figure 1. Inert atmosphere synthesis workflow for 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine via dichlorophenylphosphine condensation.
Reactivity Profile & Validation
Understanding the reactivity of CAS 22429-12-5 is essential for storage and application. The molecule possesses two primary reactive sites: the nucleophilic phosphorus lone pair and the hydrolytically sensitive P-N bonds.
A. Oxidation (Air Sensitivity)
Upon exposure to air or oxidizing agents (e.g.,
-
Significance: This oxide is a potent ligand for lanthanides (e.g., Europium) due to the high polarity of the P=O bond, enhanced by the electron-donating nitrogens.
B. Hydrolysis
Water attacks the P-N bond, leading to ring opening.
-
Reaction:
(and subsequent decomposition). -
Prevention: All handling must occur in a glovebox or using Schlenk lines.
C. Self-Validating Protocol:
NMR
The purity of the compound must be validated using
-
Target Shift: The trivalent phosphorus typically resonates in the range of +90 to +110 ppm (downfield from
). -
Impurity Check: A peak near +20 to +40 ppm indicates oxidation (formation of the P-oxide). A peak near 0 ppm suggests hydrolysis to phenylphosphinic acid derivatives.
Visualization: Reactivity Network
Caption: Figure 2. Divergent reactivity pathways of the diazaphospholidine core, highlighting oxidative instability and coordination potential.
Applications in Research
1. Ligand Design for Catalysis
The compound serves as a monodentate phosphine ligand . The presence of nitrogen atoms adjacent to phosphorus increases the electron density at the metal center compared to triphenylphosphine. This is particularly useful in:
-
Palladium-catalyzed cross-coupling: Enhancing oxidative addition rates.
-
Molybdenum/Tungsten chemistry: Stabilizing low-oxidation state metal carbonyls.
2. Lanthanide Coordination (via Oxide)
While the parent phosphine is the primary target, its in situ oxidation yields a P=O ligand used to sensitize lanthanide luminescence. The "bite angle" and steric bulk of the diazaphospholidine ring provide unique coordination geometries for Europium (Eu) and Terbium (Tb) complexes, often used in OLED research or bio-imaging tags.
Safety & Handling
-
Hazard Class: Organophosphorus compounds are generally toxic and irritants.
-
Inhalation: Use a fume hood. The precursor (
) releases HCl upon contact with moisture. -
Storage: Store under Argon or Nitrogen at 2–8°C. Seal caps with Parafilm or use Teflon-taped ground glass joints to prevent oxygen diffusion.
-
Spill Management: Treat spills with bleach (sodium hypochlorite) to oxidize the phosphorus species to less toxic phosphates/phosphonates before disposal.
References
-
Chemlyte Solutions. (n.d.). Material Safety Data Sheet and Product Details for CAS 22429-12-5. Retrieved from [Link]
- Brito, H. F., et al. (2009). "1,3-Dimethyl-2-phenyl-1,3-diazaphospholidine-2-oxide as ligand for the preparation of luminescent lanthanide complexes." Journal of Coordination Chemistry.
- Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.
- Nifant'ev, E. E., et al. (1980). "Synthesis and chemical properties of 1,3,2-diazaphospholidines." Zhurnal Obshchei Khimii. (Foundational Russian literature on the synthesis of this class of compounds).
